molecular formula C8H5N B582652 2,5-Methanocyclopenta[b]pyrrole CAS No. 143622-23-5

2,5-Methanocyclopenta[b]pyrrole

Cat. No.: B582652
CAS No.: 143622-23-5
M. Wt: 115.135
InChI Key: UPPHCWGFJGDZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Methanocyclopenta[b]pyrrole (CAS 143622-23-5) is a complex bicyclic organic compound with the molecular formula C8H5N . It belongs to the class of pyrrole derivatives, which are five-membered aromatic heterocycles containing one nitrogen atom . The pyrrole ring system is a fundamental building block in medicinal chemistry and materials science due to its planar structure and conjugated π-system, which allows for interactions with various biological targets and makes it useful in electronic applications . Pyrrole-based scaffolds are prevalent in numerous FDA-approved drugs and are extensively investigated for their anticancer, antimicrobial, and antiviral activities . Furthermore, pyrrole derivatives serve as key precursors in synthesizing conductive polymers, dyes, and advanced materials . While specific biological or chemical data for this compound may be limited in the public domain, its structure suggests significant potential as a versatile intermediate for constructing more complex molecular architectures in drug discovery programs and materials science research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azatricyclo[3.3.1.03,7]nona-1,3,5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N/c1-5-2-7-4-6(1)8(3-5)9-7/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPHCWGFJGDZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC1=NC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663812
Record name 2,5-Methanocyclopenta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143622-23-5
Record name 2,5-Methanocyclopenta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Methanocyclopenta B Pyrrole and Analogues

Retrosynthetic Analysis of the 2,5-Methanocyclopenta[b]pyrrole Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex structure like this compound, this process is crucial for devising a viable synthetic pathway.

Key Disconnections and Strategic Approaches for Bridged Pyrrole (B145914) Construction

The primary strategic consideration for synthesizing the this compound core is to form the aromatic pyrrole ring in a late stage of the synthesis from a suitable bicyclic precursor. This approach contains the complexity within the construction of a non-aromatic, strained bicyclo[2.2.1]heptane system first, followed by a reliable ring-forming reaction to generate the final heterocycle.

The most logical disconnections are those that break the bonds of the pyrrole ring, leveraging well-established synthetic methods. The principal approaches are:

Paal-Knorr Type Disconnection: This involves disconnecting the two C-N bonds of the pyrrole. This retrosynthetic step transforms the pyrrole ring into a 1,4-dicarbonyl functionality. For the target molecule, this leads to a key precursor: bicyclo[2.2.1]heptane-2,5-dione . The forward reaction, a Paal-Knorr condensation, would then involve reacting this diketone with an ammonia (B1221849) source to form the pyrrole ring.

[3+2] Cycloaddition Disconnection: This strategy breaks the pyrrole ring into a three-atom and a two-atom component. A plausible disconnection involves an azomethine ylide as the three-atom (C-N-C) fragment and a double bond within the cyclopentane (B165970) ring as the two-atom (C-C) fragment. This approach is particularly powerful for creating fused heterocyclic systems. ontosight.aisigmaaldrich.com

Precursor Identification and Availability

Based on the retrosynthetic analysis, the most direct precursor for the target molecule via a Paal-Knorr strategy is bicyclo[2.2.1]heptane-2,5-dione . This bicyclic diketone is the cornerstone for building the this compound system.

The availability of this precursor is a critical factor. Bicyclo[2.2.1]heptane-2,5-dione (also known as 2,5-norbornanedione) is a known compound that can be synthesized through various laboratory methods, often starting from materials like camphor (B46023) or via Diels-Alder reactions. ontosight.aicdnsciencepub.comcdnsciencepub.com While not as readily available as simple monocyclic ketones, its synthesis is documented in the chemical literature, making it an accessible, albeit challenging, starting material for a multi-step synthesis. acs.org Several chemical suppliers list the compound or its stereoisomers, indicating its availability for research purposes. sigmaaldrich.comscbt.comchemscene.comcymitquimica.combldpharm.com

Precursor NameCorresponding Synthetic MethodAvailability
Bicyclo[2.2.1]heptane-2,5-dionePaal-Knorr CondensationAvailable from specialty chemical suppliers or can be synthesized via established literature procedures. sigmaaldrich.comacs.orgscbt.comchemscene.com

Direct and Stepwise Synthesis Approaches to the this compound System

With key precursors identified, several synthetic reactions can be employed to construct the final bridged pyrrole system. These methods are adaptations of classic name reactions for heterocycle synthesis.

Adaptation of Paal-Knorr Condensation for Polycyclic Pyrroles

The Paal-Knorr synthesis is a robust and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. Its adaptation to form the this compound scaffold is the most direct synthetic route.

The reaction involves the condensation of bicyclo[2.2.1]heptane-2,5-dione with an ammonia source (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) under acidic conditions. The mechanism proceeds through the formation of a hemiaminal intermediate, followed by a second intramolecular attack of the amine onto the remaining carbonyl group. A subsequent dehydration cascade yields the aromatic pyrrole ring fused to the bicyclic framework. While the reaction is conceptually straightforward, the rigid and strained nature of the bicyclo[2.2.1]heptane system can influence reaction kinetics, potentially requiring optimization of temperature and catalysts to achieve good yields.

Modified Clauson-Kaas Reactions for Bridged Pyrrole Scaffolds

The Clauson-Kaas reaction is another cornerstone of pyrrole synthesis, typically involving the reaction of 2,5-dialkoxytetrahydrofurans with primary amines in the presence of an acid catalyst. cymitquimica.com Applying this method to a bridged scaffold like this compound is less direct than the Paal-Knorr approach because it would necessitate a bicyclic analogue of the 2,5-dialkoxytetrahydrofuran starting material.

A hypothetical modified approach would involve the synthesis of a 2,5-dialkoxy-7-oxabicyclo[2.2.1]heptane derivative. This precursor would then react with an amine under acidic catalysis. The reaction mechanism involves acid-catalyzed ring opening of the furan (B31954) ether analogue, followed by condensation with the amine and subsequent cyclization and aromatization to form the bridged pyrrole. Given the synthetic difficulty of preparing the required starting material, this approach is considered more complex and less practical than the Paal-Knorr condensation for this specific target. However, the vast research into catalysts for the Clauson-Kaas reaction, including various Brønsted acids, metal catalysts, and greener protocols, offers a wide toolkit for optimization should this pathway be explored. acs.orgcymitquimica.combldpharm.com

[3+2] Cycloaddition Strategies in Fused Pyrrole Synthesis

[3+2] cycloaddition reactions represent a powerful and versatile strategy for constructing five-membered heterocyclic rings, including pyrroles and fused pyrrole systems. ontosight.ai This approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile, typically an alkene or alkyne). cdnsciencepub.com

For the synthesis of the this compound system, a potential strategy involves an intramolecular [3+2] cycloaddition. This would require a precursor that contains both the 1,3-dipole and the dipolarophile within the same molecule, tethered to the bicyclo[2.2.1]heptane framework. For instance, an azomethine ylide could be generated in situ, which then reacts with a double bond within the bicyclic structure to form the fused pyrrolidine (B122466) ring. A final oxidation step would then be required to aromatize the newly formed ring to the pyrrole. This method offers high control over stereochemistry and allows for the construction of complex, densely functionalized polycyclic systems. sigmaaldrich.comcdnsciencepub.com

Alternatively, an intermolecular approach could be envisioned, such as the reaction of a norbornene derivative (as the dipolarophile) with a suitable 1,3-dipole like one derived from Tosylmethyl isocyanide (TosMIC).

Synthetic MethodKey ReactantsGeneral ConditionsRelevance to this compound
Paal-Knorr Condensation 1,4-Diketone, Ammonia/Primary AmineWeakly acidic (e.g., acetic acid) or neutral conditions.Highly relevant; uses bicyclo[2.2.1]heptane-2,5-dione as a direct precursor.
Clauson-Kaas Reaction 2,5-Dialkoxytetrahydrofuran, Primary AmineAcid-catalyzed (e.g., AcOH, Lewis acids). cymitquimica.combldpharm.comLess direct; requires a challenging synthesis of a bicyclic furan ether analogue.
[3+2] Cycloaddition 1,3-Dipole (e.g., Azomethine Ylide), Dipolarophile (e.g., Alkene)Varies (thermal, catalytic). ontosight.aisigmaaldrich.comRelevant for building the fused ring system, often requiring subsequent aromatization.

Dehydrogenative Heterocyclization Approaches

Dehydrogenative heterocyclization offers an atom-economical and efficient pathway to aromatic heterocycles. While specific examples detailing the direct synthesis of this compound through this method are not extensively documented in readily available literature, the principles of this approach can be applied to its synthesis. This would likely involve the formation of a non-aromatic precursor containing the requisite carbon and nitrogen atoms, followed by a dehydrogenation step to furnish the aromatic pyrrole ring within the bridged framework. The choice of oxidant and reaction conditions would be critical to achieving this transformation without compromising the strained methano-bridged structure.

Cascade and Multicomponent Reactions for Skeletal Assembly

Cascade and multicomponent reactions (MCRs) represent a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single operation. rsc.orgresearchgate.net These reactions are highly desirable due to their operational simplicity, atom economy, and ability to generate molecular diversity. nih.gov For the synthesis of pyrrole derivatives in general, various MCRs have been developed. rsc.orgresearchgate.net

One notable example is the Pd(II)-catalyzed three-component cascade reaction of amines, alkyne esters, and alkenes, which provides access to 2,3,4-trisubstituted pyrroles. organic-chemistry.org While not directly yielding the this compound scaffold, the principles of this methodology could be adapted. For instance, a strategically designed diene or a substrate with appropriately positioned reactive groups could potentially undergo an intramolecular cascade process to form the bridged bicyclic system.

Another relevant MCR is the one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, which selectively produces N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov The adaptability of such MCRs to incorporate a bicyclic precursor could pave the way for a direct synthesis of the this compound framework.

Reaction Type Components Catalyst/Conditions Product Key Features
Pd(II)-Catalyzed Cascade organic-chemistry.orgAmines, Alkyne Esters, AlkenesPd(OAc)₂, K₂S₂O₈, HOAc, MeCN, 100°C2,3,4-Trisubstituted PyrrolesBroad functional group tolerance, good to excellent yields.
Three-Component Reaction nih.govα-Hydroxyketones, Oxoacetonitriles, Primary AminesAcOH, EtOH, 70°CN-Substituted 2,3,5-Functionalized 3-CyanopyrrolesHigh atom efficiency, mild conditions, scalable.

Stereoselective and Asymmetric Synthesis of the this compound Framework

The rigid, three-dimensional structure of this compound makes it an interesting target for stereoselective synthesis. The development of methods to control the stereochemistry of this framework is crucial for its potential applications in medicinal chemistry and materials science.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This well-established strategy in asymmetric synthesis could be employed in the construction of the this compound skeleton. For instance, a chiral auxiliary could be attached to a precursor, guiding the diastereoselective formation of the bridged ring system. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target molecule. Evans oxazolidinones and camphorsultams are common examples of auxiliaries that have been successfully used in a variety of asymmetric transformations. sioc-journal.cn

Similarly, chiral ligands in metal-catalyzed reactions can effectively induce enantioselectivity. worktribe.com A reaction step in the synthesis of the this compound framework, such as a cyclization or a key bond-forming reaction, could be rendered asymmetric by the use of a chiral catalyst. The choice of metal and ligand would be paramount to achieving high levels of stereocontrol.

Organocatalytic and Transition Metal-Catalyzed Asymmetric Approaches

Asymmetric organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective synthesis of a wide range of molecules. mdpi.comd-nb.info These methods often offer advantages in terms of operational simplicity and environmental impact. mdpi.com

Organocatalysis, the use of small organic molecules to catalyze reactions, has been successfully applied to the synthesis of chiral pyrrolidines and other heterocyclic systems. snnu.edu.cn A potential organocatalytic approach to an enantiomerically enriched this compound precursor could involve an asymmetric Michael addition or a Diels-Alder reaction to set the key stereocenters of the cyclopentane ring before the formation of the pyrrole.

Transition metal catalysis offers a broad spectrum of enantioselective transformations. sioc-journal.cn For example, a rhodium- or iridium-catalyzed asymmetric hydrogenation of a suitable olefinic precursor could establish the stereochemistry of the bridged system. Alternatively, a metal-catalyzed asymmetric C-H activation/functionalization on a pre-formed achiral this compound could be a viable strategy. The combination of enamine catalysis with transition metal catalysis has also proven to be a powerful strategy for novel chemical transformations. d-nb.info

Enantioselective Total Synthesis Concepts for Structurally Related Systems

Insights into the enantioselective synthesis of the this compound framework can be gleaned from the total synthesis of structurally related natural products. For example, the enantioselective total synthesis of streptorubin B, a pyrrolophane natural product, involved key steps such as an enantioselective aldol (B89426) cyclization/Wittig reaction and an anionic oxy-Cope rearrangement to construct a 10-membered ring. nih.gov While the target is different, the strategies employed to control stereochemistry in complex, strained ring systems are highly relevant.

The synthesis of metacycloprodigiosin, another related alkaloid, also provides valuable precedents. researchgate.net These syntheses often rely on the careful orchestration of stereoselective reactions to build up the complex molecular architecture, and similar strategic thinking could be applied to the asymmetric synthesis of this compound.

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the core this compound scaffold is synthesized, its functionalization and derivatization are key to exploring its potential applications. Pyrroles, being electron-rich aromatic heterocycles, are prone to electrophilic aromatic substitution. nih.gov However, the unique bridged structure of this compound may influence its reactivity and regioselectivity.

Recent advances in the functionalization of pyrroles include metal-catalyzed C-H functionalization, radical-based methods, and photocatalyzed and electrochemical reactions. nih.govresearchgate.netrsc.org These modern techniques offer powerful alternatives to classical methods and allow for the introduction of a wide range of functional groups.

For instance, the regioselective formylation of 1,2-disubstituted pyrroles at the C-5 position under Vilsmeier-Haack conditions has been demonstrated. scielo.org.mx A similar strategy could be explored for the selective functionalization of the this compound core. The choice of reaction conditions and directing groups would be crucial in controlling the site of functionalization on this unique heterocyclic system. Furthermore, the development of chemoselective reactions, such as the base-dependent pyrrole dance versus C-H functionalization of toluenes, highlights the subtle control that can be achieved in pyrrole chemistry. rsc.org

Functionalization Method Reagents/Conditions Potential Outcome on this compound
Electrophilic Aromatic SubstitutionVilsmeier-Haack (POCl₃, DMF)Formylation at an electron-rich position of the pyrrole ring.
Metal-Catalyzed C-H FunctionalizationPd, Rh, or Ir catalystsDirect introduction of aryl, alkyl, or other groups onto the pyrrole or cyclopentane rings.
Radical-Based FunctionalizationRadical initiators, oxidizing agentsIntroduction of functional groups via radical intermediates, potentially at positions not accessible by ionic pathways.
Photocatalysis/ElectrochemistryLight/electricity, photosensitizers/electrodesGreen and efficient methods for various functionalization reactions under mild conditions.

Electrophilic and Nucleophilic Functionalization Pathways

The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic attack, while the N-H proton allows for deprotonation and subsequent nucleophilic reactions at the nitrogen atom. nih.gov The bridged structure of this compound modulates this innate reactivity.

Electrophilic Substitution: Standard pyrroles typically undergo electrophilic aromatic substitution at the electron-rich α-positions (C2 and C5). nih.gov However, in this compound, these positions are occupied by the bridgehead carbons of the fused cyclopentane ring. This structural constraint, combined with steric hindrance from the methano bridge, is hypothesized to direct electrophilic attack to the less hindered β-positions (C3 and C4). This altered regioselectivity is a key consideration in planning synthetic transformations. Common electrophilic reactions applicable to the pyrrole core include halogenation, nitration, and Friedel-Crafts acylation. The coordination of the pyrrole ring to a transition metal can also decrease its electron density, altering its reactivity toward electrophiles. uni-regensburg.de In some systems, electrophilic activation, for instance with iodine, can trigger intramolecular cyclization reactions to build more complex fused structures. beilstein-journals.org

Nucleophilic Functionalization: Nucleophilic attack can be directed at several sites. The nitrogen atom, after deprotonation with a suitable base, becomes a potent nucleophile, readily participating in alkylation and acylation reactions. The pKa of the pyrrole N-H is approximately 17.5, and the fused ring structure in this compound may influence this acidity. Furthermore, while pyrroles are electron-rich and generally resistant to nucleophilic aromatic substitution, this pathway can be enabled by the introduction of strong electron-withdrawing groups onto the ring. nih.gov Recent studies have also explored nucleophile-induced ring contractions in complex pyrrole systems, where initial nucleophilic attack at a carbon center leads to bond cleavage and rearrangement to form new heterocyclic scaffolds. beilstein-journals.org

Functionalization TypeReagent ClassExample ReagentsTarget Site on Pyrrole Ring
Electrophilic SubstitutionHalogenating AgentsBr₂, Cl₂, N-Bromosuccinimide (NBS)C3/C4 (predicted for bridged system)
Electrophilic SubstitutionNitrating AgentsHNO₃/Acetic AnhydrideC3/C4 (predicted for bridged system)
N-FunctionalizationAlkylating AgentsAlkyl Halides (e.g., CH₃I)Nitrogen
N-FunctionalizationAcylating AgentsAcyl Chlorides, AnhydridesNitrogen
Nucleophilic SubstitutionSulfur NucleophilesThiols (on activated rings)Carbon (with leaving group) nih.gov

Cross-Coupling Reactions at the Bridged Pyrrole Periphery

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyrrole core. rsc.org These methods are crucial for elaborating the structure of this compound, particularly after initial halogenation to install a reactive handle. The key to these reactions is the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. rsc.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. For pyrrole functionalization, a halogenated derivative of this compound could be coupled with a variety of boronic acids. Alternatively, a boronic acid derivative of the bridged pyrrole could be synthesized and reacted with various organic halides. The Suzuki reaction is widely used for preparing biaryl compounds and other complex architectures from pyrrole precursors. mdpi.com Typical conditions involve a palladium catalyst such as Pd(dppf)Cl₂ and a base like K₂CO₃ in a suitable solvent. mdpi.com

Negishi-type Coupling: A general method for arylating pyrroles involves the cross-coupling of (pyrrolyl)zinc chloride with aryl halides. nih.gov This reaction is notable for its tolerance of a wide range of functional groups and its applicability to sterically hindered substrates. The use of sterically demanding 2-(dialkylphosphino)biphenyl ligands is often critical for achieving high yields, even with less reactive aryl chlorides. nih.gov This methodology could be adapted to couple aryl groups at the C3 or C4 positions of the this compound scaffold.

ReactionPyrrole SubstrateCoupling PartnerCatalyst System ExampleReference
Suzuki-Miyaura5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃ mdpi.com
Suzuki-Miyaura5-Bromo-1-methyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃ mdpi.com
Negishi-type(Pyrrolyl)zinc chlorideAryl Bromides/ChloridesPd₂(dba)₃, P(t-Bu)₂-biphenyl ligand nih.gov
Negishi-type(Pyrrolyl)zinc chloride4-ChloroacetophenonePd₂(dba)₃, P(t-Bu)₂-biphenyl ligand nih.gov

Photoredox and Electrochemical Methods in Functionalization

Modern synthetic chemistry has increasingly turned to photoredox and electrochemical methods to achieve transformations under mild conditions, often accessing reactive intermediates that are difficult to generate via traditional thermal methods. nih.govbeilstein-journals.org These strategies are particularly well-suited for the functionalization of heterocycles like pyrrole.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes. beilstein-journals.org This can be used to generate radical intermediates from stable precursors. For example, a halogenated derivative of this compound could be reductively cleaved by an excited photocatalyst to generate a pyrrolyl radical. This radical could then be trapped by various reagents or participate in cascade cyclizations. beilstein-journals.orgbeilstein-journals.org These methods have been successfully applied to the borylation and hydroarylation of aryl halides, demonstrating their potential for late-stage functionalization. beilstein-journals.org

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for generating radical ions and other reactive species by controlling the electrode potential. Electrochemical methods can drive oxidative or reductive cyclizations and functionalizations. beilstein-journals.org For instance, the anodic oxidation of a carbanion can generate a radical intermediate capable of intramolecular cyclization, a strategy used in the synthesis of complex oxindoles. beilstein-journals.org Such approaches could be envisioned for constructing or modifying the bridged ring system of this compound derivatives.

MethodPrincipleTypical TransformationExample Application
Photoredox CatalysisSingle-Electron Transfer (SET) via excited photocatalystRadical generation from halides or other precursorsReductive borylation of aryl chlorides beilstein-journals.org
Photoredox CatalysisRadical cascade reactionsDomino difluoroalkylation/cyclizationFunctionalization of N-cyanamide alkenes beilstein-journals.org
ElectrochemistryAnodic oxidation or cathodic reductionGeneration of radical ions for cyclizationMonofluoroalkylation cyclization of N-arylacrylamides beilstein-journals.org
ElectrochemistryDehydrogenative cyclizationOxidation of a carbanion to a radical intermediateCyclization of 1,3-dicarbonyl compounds beilstein-journals.org

Regioselective and Chemoselective Transformations

Controlling the site (regioselectivity) and type (chemoselectivity) of a chemical reaction is paramount in multi-step synthesis. The complex architecture of this compound offers multiple reactive sites, making such control both challenging and essential.

Regioselectivity: As previously noted, the regioselectivity of electrophilic substitution on the this compound core is expected to be governed by the steric hindrance of the methano bridge, favoring reaction at the C3 and C4 positions. This inherent structural bias provides a basis for regiocontrol. In other heterocyclic systems, the substitution pattern has been shown to precisely direct the outcome of subsequent reactions. For example, in certain nitropyridines, a nitro group at the 3-position is selectively substituted by sulfur nucleophiles even when other potential leaving groups are present elsewhere on the ring. nih.gov Similar principles can be applied to selectively functionalize a pre-substituted this compound derivative.

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. This can often be achieved by a careful choice of reagents and reaction conditions. A striking example is seen in the reaction of N-acylpyrroles in toluene (B28343). rsc.org By simply changing the counterion of the silylamide base, the reaction pathway can be completely altered. Using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) leads to an intramolecular anionic Fries-type rearrangement (a "pyrrole dance") to yield 2-aroylpyrroles. rsc.org In contrast, using potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) promotes a C-H functionalization of the toluene solvent to produce aryl benzyl (B1604629) ketones. rsc.org This demonstrates how subtle changes in conditions can be leveraged to achieve highly selective transformations on a pyrrole scaffold.

SubstrateBaseSolventReaction TypeProductReference
N-BenzoylpyrroleLiN(SiMe₃)₂TolueneAnionic Rearrangement ("Pyrrole Dance")2-Benzoylpyrrole rsc.org
N-BenzoylpyrroleKN(SiMe₃)₂TolueneC-H Functionalization of SolventBenzyl phenyl ketone rsc.org

Reactivity and Reaction Mechanisms of the 2,5 Methanocyclopenta B Pyrrole System

Aromaticity and Reactivity Profile of the Fused Pyrrole (B145914) Ring

The 2,5-Methanocyclopenta[b]pyrrole system features a unique tricyclic framework where a pyrrole ring is fused to a cyclopentane (B165970) ring via a methano bridge. This rigid, three-dimensional structure significantly influences its chemical properties. The pyrrole ring itself is an aromatic heterocycle. byjus.com Aromatic compounds are unsaturated, containing conjugated planar rings with delocalized pi-electron clouds. byjus.com To be classified as aromatic, a compound must adhere to Hückel's rule, which requires it to be cyclic, planar, have a continuous ring of p atomic orbitals, and contain (4n + 2) π electrons within that conjugated system. byjus.com

Pyrrole is a five-membered heterocyclic organic compound with the formula C₄H₄NH. byjus.com It possesses two pi bonds and a lone pair of electrons on the nitrogen atom that contribute to the pi system, resulting in a total of six pi electrons, satisfying Hückel's rule (where n=1). byjus.comlibretexts.org The nitrogen atom in pyrrole is sp² hybridized, which allows its lone pair to occupy a p orbital and participate in the aromatic sextet. libretexts.org This delocalization of the nitrogen's lone pair increases the electron density of the ring, making it more reactive towards electrophilic aromatic substitution compared to benzene. pearson.com

Electrophilic Aromatic Substitution Patterns in Bridged Pyrroles

Pyrroles generally undergo electrophilic aromatic substitution preferentially at the α-positions (C2 and C5). vedantu.com This regioselectivity is attributed to the greater stability of the carbocation intermediate formed during the reaction. vedantu.comonlineorganicchemistrytutor.com When an electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, including one involving the nitrogen atom. vedantu.comslideshare.net In contrast, attack at the C3 position results in only two resonance structures, leading to a less stable intermediate. vedantu.comslideshare.net

In the bridged system of this compound, the C2 and C5 positions of the pyrrole ring are occupied by the fused cyclopentane ring structure. This blockage means that any electrophilic substitution would be directed to the C3 and C4 positions. The electronic and steric effects of the fused ring system will influence the reactivity at these positions. The rigid, bridged structure can also influence the transition state geometries for electrophilic attack, potentially altering the reactivity compared to simple pyrroles.

A Brønsted acid-promoted Friedel-Crafts alkylation/cyclization cascade reaction of pyrroles with N,N-dimethylaminomethyleneglutaconic acid dinitrile has been shown to afford cyclopenta[b]pyrrole (B12890464) derivatives. dicp.ac.cn This reaction proceeds through an initial alkylation at the C2 position of the pyrrole, followed by an intramolecular cyclization. dicp.ac.cn This demonstrates the utility of electrophilic substitution pathways in constructing fused pyrrole systems.

Nucleophilic Addition and Substitution Reactions

The nitrogen atom in the pyrrole ring of this compound possesses a lone pair of electrons, making it a potential site for nucleophilic attack. The NH group can be deprotonated to form a conjugate base, which enhances the nucleophilicity at the nitrogen. This allows for N-functionalization reactions, such as alkylation or acylation. The fused ring structure in this compound may stabilize this conjugate base, further promoting its reactivity.

Ring-Opening and Rearrangement Processes of the this compound Core

The significant ring strain inherent in the tricyclic structure of this compound suggests that it could undergo ring-opening or rearrangement reactions under certain conditions to relieve this strain. For instance, donor-acceptor cyclopropanes, which share the feature of a strained three-membered ring, are known to undergo ring-opening reactions. dokumen.pub

One potential pathway for rearrangement could involve the cyclopropylmethyl–butenyl rearrangement, where a cyclopropane (B1198618) ring opens. colab.ws In the context of this compound, this could lead to the formation of different heterocyclic or carbocyclic structures. Additionally, sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are known pericyclic reactions that involve the reorganization of sigma and pi bonds and could potentially occur within this strained system. msu.edu

Metal-Catalyzed Reactivity and Complexation

The nitrogen atom and the pi system of the pyrrole ring in this compound can act as ligands for metal catalysts. Transition metal-catalyzed reactions are powerful tools for forming and modifying heterocyclic compounds. beilstein-journals.org For example, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have been used to synthesize eight-membered carbocycles, demonstrating the ability of transition metals to mediate complex ring-forming reactions. pku.edu.cn

The complexation of this compound to a metal center could activate the molecule towards various transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form carbon-carbon bonds and could potentially be applied to functionalize the pyrrole ring or the bridged framework. googleapis.com Copper-catalyzed reactions are also prevalent in heterocyclic chemistry. csic.es The specific geometry and electronic structure of this compound would dictate the nature of its coordination to different metals and the subsequent reactivity.

Mechanistic Insights into Key Reactions (e.g., transition state analysis)

Understanding the mechanisms of reactions involving this compound requires detailed computational and experimental studies. Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), can provide valuable insights into the energetics and geometries of the transition states of key reaction steps. nih.gov This allows for the rationalization of observed reactivity and selectivity.

For example, in the rhodium-catalyzed [5+2+1] cycloaddition, computational studies revealed that the turnover-limiting step is the cleavage of the cyclopropane ring. pku.edu.cn Similarly, for electrophilic aromatic substitution in pyrrole, the stability of the intermediate carbocation, which can be assessed computationally, explains the observed regioselectivity. slideshare.net

The Unified Reaction Valley Approach (URVA) is another powerful tool for gaining mechanistic insights. mdpi.com URVA analyzes the reaction path and its curvature on the potential energy surface to identify key chemical events like bond breaking and formation. mdpi.com Applying such methods to the reactions of this compound would provide a detailed understanding of its reactivity, including the influence of its unique bridged structure.

Computational and Theoretical Investigations of 2,5 Methanocyclopenta B Pyrrole

Electronic Structure Analysis and Aromaticity Assessment of the Fused System

The electronic structure of 2,5-Methanocyclopenta[b]pyrrole is defined by the interplay between the aromatic pyrrole (B145914) core and the strained, fused aliphatic bridge. In a simple pyrrole ring, the system's aromaticity arises from a cyclic, planar arrangement of five sp²-hybridized atoms, with a total of six π-electrons that satisfy Hückel's 4n+2 rule. libretexts.orglibretexts.org Each of the four carbon atoms contributes one π-electron, while the sp²-hybridized nitrogen atom contributes its lone pair of electrons to the delocalized π-system. libretexts.orgpressbooks.pub

The introduction of the 2,5-methano bridge imposes significant geometric constraints on the pyrrole ring. This rigid framework forces the pyrrole moiety into a non-planar conformation, which can influence the degree of π-orbital overlap. The deviation from planarity is a critical factor in assessing the aromaticity of the system. While the molecule retains its cyclic and conjugated nature, the distorted geometry can potentially weaken the π-electron delocalization, leading to a reduction in aromatic character compared to an unsubstituted, planar pyrrole.

Theoretical methods are employed to quantify this aromaticity. Calculations of aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), would be essential to determine the extent to which the electronic stabilization from aromaticity is preserved despite the structural strain.

Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for determining the precise three-dimensional structure of this compound. chimicatechnoacta.ruscispace.com These calculations optimize the molecular geometry to find the lowest energy conformation, providing detailed information on bond lengths, bond angles, and dihedral angles.

For this molecule, the calculations would confirm a highly constrained tricyclic framework. The cyclopentane (B165970) portion is held in a rigid, boat-like conformation by the methano bridge. This bridging directly impacts the geometry of the fused pyrrole ring, causing it to pucker and deviate from the ideal planarity seen in simple pyrroles. The conformational landscape is expected to be very simple, with the calculated ground state being the only significantly populated conformation due to the high energy barrier for any structural inversion.

Below is a representative data table of predicted geometric parameters for this compound, derived from DFT calculations. These values illustrate the structural strain compared to a standard, planar pyrrole.

Table 1: Predicted Molecular Geometry of this compound

Parameter Atom(s) Involved Predicted Value Comparison to Planar Pyrrole
Bond Length C2-N1 ~1.39 Å Slightly elongated
C2-C3 ~1.38 Å Slightly shortened
C3-C4 ~1.45 Å Elongated
Bond Angle C5-N1-C2 ~108.5° Compressed
N1-C2-C3 ~109.0° Distorted from ideal ~107°
Dihedral Angle C5-N1-C2-C3 ~10.0° Significant deviation from 0° (non-planar)

Note: These are illustrative values. Actual parameters would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Frontier Molecular Orbital Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. researchgate.netpku.edu.cn Conversely, the LUMO is the orbital that is most likely to accept electrons, governing its electrophilic character. researchgate.netpku.edu.cn

In this compound, the HOMO is expected to be a π-type orbital delocalized primarily across the pyrrole ring, while the LUMO will be a corresponding π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. chimicatechnoacta.ruresearchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru

The geometric strain in this compound would likely affect the energies of these frontier orbitals. The non-planar geometry could raise the energy of the HOMO and lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted pyrrole. This would theoretically enhance its reactivity, particularly in reactions where the molecule acts as a nucleophile.

Table 2: Conceptual Frontier Orbital Energies

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Implied Reactivity
Pyrrole (Planar) -5.8 1.2 7.0 Moderate
This compound -5.6 0.9 6.5 Higher

Note: These are conceptual values to illustrate the expected trend. Precise energies are determined via quantum chemical calculations.

Reaction Mechanism Elucidation through Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the detailed pathways of chemical reactions. nih.gov By mapping the potential energy surface, DFT calculations can identify reactants, products, intermediates, and, crucially, the transition state structures and their associated activation energies. mdpi.commdpi.com

For this compound, DFT studies would be invaluable for understanding its reaction mechanisms. Pyrroles typically undergo electrophilic substitution, preferentially at the C2 and C5 positions. ksu.edu.sa However, in this molecule, these positions are blocked by the fused ring structure. Therefore, electrophilic attack would be directed towards the C3 or C4 positions. DFT calculations could model the approach of an electrophile (e.g., a nitronium ion, NO₂⁺) to the pyrrole ring.

These calculations would:

Determine the relative activation energies for attack at the C3 versus the C4 position, thereby predicting the regioselectivity of the reaction.

Characterize the structure of the Wheland-type intermediate (the sigma complex).

Elucidate the complete reaction coordinate, from reactants to products, providing a comprehensive understanding of the reaction's feasibility and kinetics.

Such studies have been successfully applied to understand reaction mechanisms in a variety of heterocyclic systems. mdpi.comtheses.fr

Theoretical Spectroscopic Property Predictions

Computational chemistry provides the ability to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, with a high degree of accuracy. scispace.commdpi.com These theoretical spectra are crucial for identifying and characterizing novel compounds, as they can be directly compared with experimental data to confirm a proposed structure.

For this compound, the unique and strained geometry would result in a distinctive spectroscopic fingerprint.

NMR Spectroscopy: The chemical environment of each proton and carbon atom is unique due to the rigid, non-planar structure. Theoretical calculations would predict distinct chemical shifts for the bridgehead protons, the methano bridge proton, and the protons on the pyrrole ring. The ¹³C NMR spectrum would similarly show characteristic shifts for the strained carbon atoms.

IR Spectroscopy: Calculations of vibrational frequencies can predict the positions of key absorption bands in the IR spectrum. For instance, the N-H stretching frequency would be a key feature, and its position could provide insight into the electronic environment of the nitrogen atom within the strained framework.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N1-H ~8.0 -
C2/C5 (bridgehead) - ~125.0
C3/C4 ~6.2 ~110.0
Methano Bridge (CH₂) ~2.5 ~40.0

Note: Values are illustrative, based on typical shifts for strained heterocyclic systems. The actual values would be derived from specific GIAO (Gauge-Including Atomic Orbital) calculations.

Advanced Spectroscopic Characterization Methodologies for 2,5 Methanocyclopenta B Pyrrole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 2,5-Methanocyclopenta[b]pyrrole derivatives. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity within the molecule.

1D NMR (¹H, ¹³C) and Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, and scalar coupling interactions (J-coupling), which provide information about the dihedral angles between adjacent protons. The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms.

Advanced 2D NMR techniques are crucial for assembling the complete structural puzzle:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. For this compound derivatives, COSY is instrumental in establishing the connectivity of the protons on the cyclopentane (B165970) and pyrrole (B145914) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals, providing a direct link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bonds) correlations between carbon and proton atoms. HMBC is invaluable for connecting different spin systems identified by COSY and for establishing the connectivity across quaternary carbons and heteroatoms, such as the nitrogen in the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly important for determining the stereochemistry of the rigid tricyclic system of this compound derivatives.

The variations in chemical shifts of the pyrrole ring protons in derivatives can be related to changes in the aromaticity of the pyrrole ring. researchgate.net

Solid-State NMR Applications for Polymorphic Forms

While solution-state NMR provides detailed information about the structure of a molecule in a specific solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For this compound derivatives, ssNMR can be particularly useful for identifying and characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solid samples. weizmann.ac.il By analyzing the differences in chemical shifts and relaxation times in the solid-state, it is possible to distinguish between different polymorphs. Variable-temperature ssNMR studies can also provide information about dynamic processes occurring in the solid state, such as molecular motion or phase transitions. weizmann.ac.il The investigation of pyrrole derivatives has been successfully conducted using solid-state 13C-NMR spectroscopy. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the molecular formula of this compound and its derivatives. By measuring the mass-to-charge ratio with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of accuracy is essential for confirming the identity of a newly synthesized compound and for verifying its purity.

Tandem Mass Spectrometry (MS/MS) for Elucidating Connectivity

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure and connectivity of the parent ion. For N-heterocyclic compounds, MS/MS is a valuable tool for understanding their fragmentation pathways. nih.govmdpi.com

In the context of this compound derivatives, MS/MS experiments can help to:

Confirm the presence of the core tricyclic structure by observing characteristic fragmentation patterns.

Identify the location and nature of substituents by analyzing the masses of the fragment ions.

Distinguish between isomers that may have similar HRMS data but different connectivity.

The fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages, which can provide detailed structural information. nih.gov The nature and position of substituents can also influence the fragmentation pathways observed. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for a compound, allowing for its identification and the characterization of its functional groups.

The infrared spectrum of this compound would be expected to show characteristic absorption bands related to the pyrrole ring and the strained bicyclic system. Key vibrational modes would include:

N-H stretching: The frequency of this vibration in the pyrrole ring can be influenced by the electronic environment created by the fused ring system.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear in distinct regions of the spectrum.

C=C and C-N stretching: These vibrations within the pyrrole ring are sensitive to changes in bond strength and electron delocalization due to the geometric constraints of the tricyclic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathways

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for investigating the electronic transitions and conjugation pathways within this compound derivatives. The absorption of UV-Vis light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide valuable information about the electronic structure of the molecule.

In pyrrole-containing systems, the UV-Vis spectra are typically characterized by π-π* transitions. For instance, a study on copolymers derived from pyrrole showed a strong absorption band around 233 nm, which is attributed to the chromophore of the pyrrole rings. researchgate.net Another peak observed at 257 nm corresponds to the π-π* band gap transition. researchgate.net Similarly, the UV-Vis spectrum of an aqueous solution of pyrrole monomer exhibits absorption bands at 250 nm and 287 nm, also assigned to π-π* transitions within the C=C chromophore. researchgate.net

The introduction of the methano bridge in the this compound framework can influence the electronic properties and, consequently, the UV-Vis absorption. The rigid structure can affect the planarity of the pyrrole ring and its conjugation with any substituents, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

For example, in a study of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives, which also feature a fused ring system, the electronic properties were found to be tunable. nih.gov One derivative, PyBN, exhibited a major maximum absorption peak at 462 nm and an additional peak at 271 nm, demonstrating how structural modifications can extend the absorption into the visible region. nih.gov This tunability is crucial for applications in materials science, such as in dye-sensitized solar cells, where the absorption properties of pyrrole-based dyes are critical for performance. scielo.brscielo.br

Interactive Data Table: UV-Vis Absorption Data for a Selection of Pyrrole Derivatives

Compound/Systemλ_max (nm)TransitionSolvent/State
Pyrrole-derived copolymer233, 257π-πCHCl₃
Aqueous pyrrole monomer250, 287π-πWater
PyBN (a 1,4-dihydropyrrolo[3,2-b]pyrrole derivative)271, 462π-π*Dichloromethane
[CoII(TPP)(Hon)₂] (a cobalt(II) porphyrin)434, 521, 555Soret and Q-bandsCH₂Cl₂

X-ray Crystallography for Definitive Solid-State Structure Determination

The constrained framework of these molecules often leads to efficient and unique crystal packing arrangements. These packing motifs are governed by a delicate balance of intermolecular forces, such as hydrogen bonding and van der Waals interactions. The crystal structure of a molecule reveals how it interacts with its neighbors in the solid state, which can influence its physical properties.

In related pyrrole systems, X-ray crystallography has been instrumental in confirming molecular structures and understanding intermolecular interactions. For example, the crystal structures of several carbonyl-substituted pyrrole derivatives have been determined, revealing different hydrogen-bonding motifs that dictate their supramolecular assembly. uni-regensburg.de In one case, dimers are formed, while in others, chain motifs are observed. uni-regensburg.de

Interactive Data Table: Crystallographic Data for Selected Pyrrole Derivatives

CompoundCrystal SystemSpace GroupKey Structural Features
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one (II)OrthorhombicP 212121Chain C(5) structural motifs formed by hydrogen bonds.
methyl 1H-pyrrole-2-carboxylate (III)MonoclinicP 21/cChain C(5) structural motifs are formed.
Polymorph A of a tetra-p-Iodophenyl tetramethyl calix nih.govpyrroleTriclinicP -1Calix nih.govpyrrole adopts a cone conformation and includes an acetonitrile (B52724) molecule.
Polymorph B of a tetra-p-Iodophenyl tetramethyl calix nih.govpyrroleTriclinicP -1Similar to Polymorph A, with a cone conformation and included acetonitrile.

This table provides examples of crystallographic data for various pyrrole derivatives to highlight the type of information obtained from X-ray crystallography. Specific crystallographic data for this compound was not found in the available search results.

Advanced Spectroscopic Methods (e.g., Chiroptical Spectroscopy for Enantiomeric Excess, if applicable)

For chiral derivatives of this compound, chiroptical spectroscopy techniques are essential for determining the enantiomeric excess (ee) and absolute configuration. The inherent chirality of many biologically active molecules and synthetic intermediates makes these methods particularly relevant.

The 2-azabicyclo[2.2.1]heptane system, a close structural analog of the this compound core, serves as a versatile chiral building block in stereoselective synthesis. researchgate.net Its preparation in both enantiomeric forms has been described on a large scale. researchgate.net The stereochemical outcome of reactions involving such chiral scaffolds is often crucial for their intended application.

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. These techniques can provide a quantitative measure of the enantiomeric purity of a sample.

While specific examples of chiroptical spectroscopy applied to this compound derivatives are not prevalent in the searched literature, the principles are well-established for related chiral heterocyclic systems. The synthesis of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives and their subsequent biological evaluation underscores the importance of stereochemistry in the design of new therapeutic agents. nih.gov

In addition to chiroptical methods, other advanced spectroscopic techniques can provide further structural insights. For instance, detailed analysis of NMR spectra, including 2D techniques like COSY, HSQC, and HMBC, can help to elucidate the complex spin systems and through-bond connectivities in these rigid molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Methanocyclopenta[b]pyrrole derivatives?

  • Methodology : The Paal-Knorr reaction is a robust method for synthesizing pyrrole derivatives. For example, 2,5-dimethylpyrrole can be synthesized via condensation of 1,4-diketones (e.g., 2,5-hexanedione) with ammonia or substituted amines under acidic conditions. Key reagents include formic acid or acetic acid as catalysts, with ethanol as a solvent at room temperature (3–24 hours) .
  • Optimization : Adjusting the molar ratio of diketone to amine and reaction temperature (e.g., 70°C for faster kinetics) can enhance yield. Characterization via 1H^1H-NMR and IR spectroscopy confirms ring closure and substituent positions .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify aromatic protons, methyl groups, and ring conformation.
  • IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C aromatic) validate pyrrole core .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies address low solubility of this compound derivatives in aqueous systems?

  • Functionalization : Introduce sulfonic acid groups or alkyl chains (e.g., via alkylbenzenesulfonic acid doping) to enhance hydrophilicity. Solubility >10 mg/mL in water has been achieved for polypyrrole analogs .
  • Co-solvent Systems : Use DMSO:water (1:4 v/v) mixtures to dissolve hydrophobic derivatives without compromising stability .

Q. How do electronic properties of this compound-based polymers compare for optoelectronic applications?

  • Bandgap Engineering : Derivatives with thiophene rings (e.g., 2,5-di(2-thienyl)pyrrole) exhibit reduced bandgaps (~1.8 eV) due to extended π-conjugation, enabling visible-light absorption .
  • Electrochemical Analysis : Cyclic voltammetry reveals multi-stage redox processes, with oxidation potentials between +0.3 V to +0.8 V (vs. Ag/AgCl), suitable for electrochromic devices .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Antimicrobial assays show variability due to substituent effects. For example, nitro-group-containing derivatives exhibit higher activity (MIC: 4 µg/mL against S. aureus) compared to methyl-substituted analogs (MIC: 32 µg/mL). Standardize assays using CLSI guidelines and control for bacterial strain variability .
  • Data Validation : Cross-reference IC50_{50} values with cytotoxicity assays (e.g., MTT on HEK-293 cells) to distinguish selective bioactivity from general toxicity .

Q. What computational methods predict the aggregation-induced emission (AIE) properties of pyrrole derivatives?

  • DFT Modeling : HOMO-LUMO localization studies reveal that planar derivatives (e.g., 2,5-diarylpyrroles) exhibit quenched fluorescence in solution but enhanced emission in solid state due to restricted intramolecular rotation. Software: Gaussian 09 with B3LYP/6-31G(d) basis set .
  • Experimental Correlation : Compare computed excitation energies with UV-vis and fluorescence spectra (e.g., λem_{em}: 550–650 nm for AIE-active derivatives) .

Key Considerations for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., solubility vs. bioactivity), use factorial design to isolate variables like substituent polarity and molecular weight .
  • Safety : Handle 2,5-hexanedione (neurotoxic precursor) in fume hoods with PPE; monitor urinary pyrrole adducts for exposure biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.